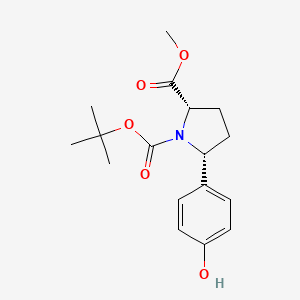
1-(tert-Butyl) 2-methyl (2S,5R)-5-(4-hydroxyphenyl)pyrrolidine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butyl) 2-methyl (2S,5R)-5-(4-hydroxyphenyl)pyrrolidine-1,2-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a hydroxyphenyl group, and tert-butyl and methyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-methyl (2S,5R)-5-(4-hydroxyphenyl)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis can vary, but common steps include:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the hydroxyphenyl group via electrophilic aromatic substitution.
- Addition of tert-butyl and methyl groups through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to scale up the production while maintaining efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
1-(tert-Butyl) 2-methyl (2S,5R)-5-(4-hydroxyphenyl)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the pyrrolidine ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
1-(tert-Butyl) 2-methyl (2S,5R)-5-(4-hydroxyphenyl)pyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(tert-Butyl) 2-methyl (2S,5R)-5-(4-hydroxyphenyl)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The pyrrolidine ring and other substituents may also contribute to the compound’s overall biological effects.
類似化合物との比較
Similar Compounds
1-(tert-Butyl) 2-methyl (2S,5R)-5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate: Similar structure but with a methoxy group instead of a hydroxy group.
1-(tert-Butyl) 2-methyl (2S,5R)-5-(4-chlorophenyl)pyrrolidine-1,2-dicarboxylate: Similar structure but with a chloro group instead of a hydroxy group.
Uniqueness
1-(tert-Butyl) 2-methyl (2S,5R)-5-(4-hydroxyphenyl)pyrrolidine-1,2-dicarboxylate is unique due to the presence of the hydroxyphenyl group, which can participate in specific interactions and reactions that other similar compounds may not undergo
特性
CAS番号 |
1956372-62-5 |
|---|---|
分子式 |
C17H23NO5 |
分子量 |
321.4 g/mol |
IUPAC名 |
1-O-tert-butyl 2-O-methyl (2S,5R)-5-(4-hydroxyphenyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-13(9-10-14(18)15(20)22-4)11-5-7-12(19)8-6-11/h5-8,13-14,19H,9-10H2,1-4H3/t13-,14+/m1/s1 |
InChIキー |
UZIXDMLNUGOEHB-KGLIPLIRSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1[C@H](CC[C@H]1C(=O)OC)C2=CC=C(C=C2)O |
正規SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


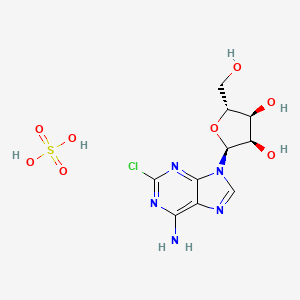
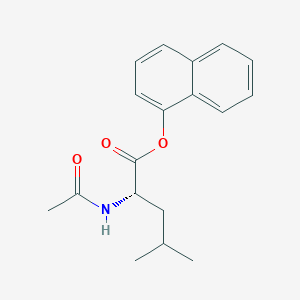
![Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (1R,2S,3S,5R)-](/img/structure/B11833035.png)
![tert-Butyl (6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11833040.png)
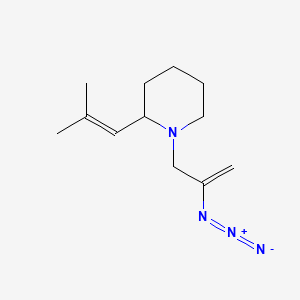
![1-{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11833070.png)
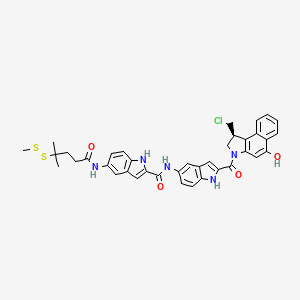


![9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]-](/img/structure/B11833095.png)
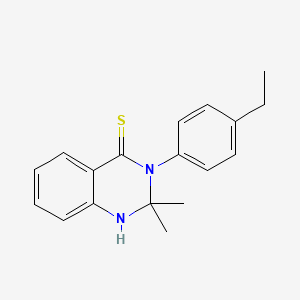
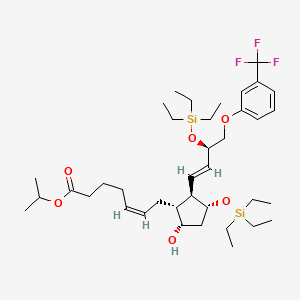
![N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate]](/img/structure/B11833112.png)

